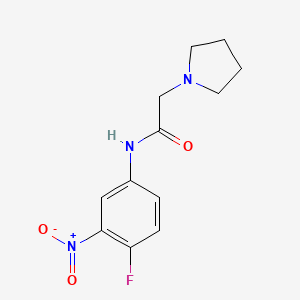

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features a fluorinated nitrophenyl group and a pyrrolidinylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

Acylation: The 4-fluoro-3-nitroaniline is then acylated with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide.

Substitution: Finally, the chloroacetamide undergoes nucleophilic substitution with pyrrolidine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 4-fluoro-3-aminophenyl-2-(pyrrolidin-1-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-nitrophenylacetic acid and pyrrolidine.

Wissenschaftliche Forschungsanwendungen

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Chloro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

- N-(4-Bromo-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

- N-(4-Methyl-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Comparison: N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Biologische Aktivität

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (commonly referred to as CFA) is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, including its efficacy against various pathogens, cytotoxicity profiles, and potential applications in drug development.

- Chemical Formula : C₁₂H₁₄FN₃O₃

- Molecular Weight : 273.26 g/mol

- CAS Number : 952182-62-6

- Melting Point : 105–106 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CFA, particularly against Klebsiella pneumoniae, a significant pathogen in healthcare-associated infections. The following findings summarize its biological activity:

-

Efficacy Against K. pneumoniae :

- CFA exhibited bactericidal activity with Minimum Inhibitory Concentration (MIC) values that correlate with Minimum Bactericidal Concentration (MBC) values, indicating that the compound effectively kills the bacteria at low concentrations .

- The ratio of MBC to MIC for CFA was found to be less than or equal to 4, categorizing it as a bactericidal agent according to Clinical and Laboratory Standards Institute (CLSI) guidelines .

-

Combination Therapy :

- Studies exploring the synergistic effects of CFA in combination with conventional antibiotics (ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem) have shown promising results. The Fractional Inhibitory Concentration Index (FICI) was used to assess interactions:

- Synergism : FICI ≤ 0.5

- Additivity : 0.5 < FICI < 1

- Indifference : 1 ≤ FICI < 4

- Antagonism : FICI ≥ 4

- Results indicated that CFA combined with certain antibiotics demonstrated enhanced antibacterial activity against resistant strains of K. pneumoniae .

- Studies exploring the synergistic effects of CFA in combination with conventional antibiotics (ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem) have shown promising results. The Fractional Inhibitory Concentration Index (FICI) was used to assess interactions:

Cytotoxicity and Safety Profile

In preliminary tests, CFA showed low cytotoxic potential, suggesting it may be a safer alternative for further development in therapeutic applications. In vitro studies indicated favorable cytotoxicity profiles compared to traditional antibiotics . The compound's safety profile is crucial for its consideration in clinical use.

Pharmacokinetic Properties

In silico analyses suggest that CFA possesses favorable pharmacokinetic properties suitable for oral administration. These findings indicate potential for further structural modifications to enhance its biological activity and bioavailability .

Summary of Findings

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₂H₁₄FN₃O₃ |

| Molecular Weight | 273.26 g/mol |

| Melting Point | 105–106 °C |

| Antimicrobial Activity | Effective against K. pneumoniae |

| Cytotoxicity | Low cytotoxic potential |

| Pharmacokinetics | Favorable for oral use |

| Combination Therapy Efficacy | Synergistic effects with conventional antibiotics |

Case Studies and Research Findings

- Cordeiro et al. (2020) conducted a study on the efficacy of CFA against various strains of K. pneumoniae, demonstrating its bactericidal properties and potential for use in combination therapies with existing antibiotics .

- Further research is warranted to explore structural modifications of CFA to enhance its biological activity and therapeutic efficacy in treating bacterial infections.

Eigenschaften

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-pyrrolidin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c13-10-4-3-9(7-11(10)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZPSZXXEMMZPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.